molecular formula C19H23NO4 B13371233 3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid

3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid

Cat. No.: B13371233
M. Wt: 329.4 g/mol
InChI Key: RUZXDOSZXJLLSG-UHFFFAOYSA-N
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Description

3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an isopropoxy and methoxy group attached to a benzylamine moiety, which is further connected to a methylbenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxy-3-methoxybenzylamine.

    Coupling Reaction: The benzylamine is then coupled with 2-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and efficiency.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropoxy-3-methoxybenzoic acid
  • 2-Methyl-3-(4-methoxybenzylamino)benzoic acid
  • 3-(4-Isopropoxybenzylamino)-2-methylbenzoic acid

Uniqueness

3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylbenzoic acid

InChI

InChI=1S/C19H23NO4/c1-12(2)24-17-9-8-14(10-18(17)23-4)11-20-16-7-5-6-15(13(16)3)19(21)22/h5-10,12,20H,11H2,1-4H3,(H,21,22)

InChI Key

RUZXDOSZXJLLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC(=C(C=C2)OC(C)C)OC)C(=O)O

Origin of Product

United States

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